molecular formula C17H15BrN4O3S2 B12174739 [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](2-bromophenyl)methanone

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](2-bromophenyl)methanone

Cat. No.: B12174739
M. Wt: 467.4 g/mol
InChI Key: BTIKIUJIAUWGPK-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a heterocyclic compound featuring a piperazine core substituted with a 2,1,3-benzothiadiazole sulfonyl group and a 2-bromophenyl methanone moiety. This compound is of interest in medicinal chemistry and materials science due to its structural complexity and functional versatility .

Properties

Molecular Formula

C17H15BrN4O3S2

Molecular Weight

467.4 g/mol

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(2-bromophenyl)methanone

InChI

InChI=1S/C17H15BrN4O3S2/c18-13-5-2-1-4-12(13)17(23)21-8-10-22(11-9-21)27(24,25)15-7-3-6-14-16(15)20-26-19-14/h1-7H,8-11H2

InChI Key

BTIKIUJIAUWGPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

Preparation Methods

Core Benzothiadiazole Sulfonyl Chloride Synthesis

The benzothiadiazole sulfonyl chloride intermediate serves as the foundational building block. This moiety is synthesized via chlorosulfonation of 2,1,3-benzothiadiazole using chlorosulfonic acid under controlled conditions. The reaction typically proceeds at 0–5°C to prevent over-sulfonation, yielding the sulfonyl chloride derivative.

Table 1: Reaction Conditions for Benzothiadiazole Sulfonyl Chloride

ReactantReagent/ConditionsTemperatureTimeYield
2,1,3-BenzothiadiazoleChlorosulfonic acid (excess)0–5°C2–3 h85%

Piperazine Sulfonylation

The sulfonyl chloride intermediate reacts with piperazine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to scavenge HCl. This step forms 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazine.

Table 2: Sulfonylation of Piperazine

ReactantSolventBaseTemperatureTimeYield
Benzothiadiazole sulfonyl chlorideDCMTEA25°C4 h78%

Coupling with 2-Bromophenyl Methanone

The final step involves coupling the sulfonylated piperazine with 2-bromobenzoyl chloride. This reaction employs a nucleophilic acyl substitution mechanism, facilitated by catalytic dimethylaminopyridine (DMAP) in DCM.

Table 3: Coupling Reaction Parameters

ReactantCatalystSolventTemperatureTimeYield
4-(Benzothiadiazolylsulfonyl)piperazineDMAPDCM0°C → 25°C12 h65%

Optimization Strategies

Solvent and Temperature Effects

  • DCM vs. THF : DCM provides higher yields (78%) compared to THF (62%) due to better solubility of intermediates.

  • Low-Temperature Coupling : Initiating the coupling at 0°C minimizes side reactions, such as sulfonate ester formation.

Catalytic Enhancements

  • DMAP Efficiency : DMAP increases reaction rates by stabilizing the transition state through hydrogen bonding, improving yields by 15–20%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key peaks include δ 8.2–8.5 ppm (benzothiadiazole protons), δ 3.4–3.6 ppm (piperazine CH₂), and δ 7.3–7.8 ppm (2-bromophenyl group).

  • IR Spectroscopy : Strong absorptions at 1340 cm⁻¹ (S=O asymmetric stretch) and 1660 cm⁻¹ (C=O stretch).

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column (acetonitrile/water gradient).

Challenges and Mitigation

Hydrolytic Degradation

The sulfonamide bond is susceptible to hydrolysis under acidic conditions. Solutions include:

  • Using anhydrous solvents and molecular sieves during synthesis.

  • Storing the final product at −20°C under nitrogen.

Byproduct Formation

  • Unwanted Di-sulfonylation : Controlled stoichiometry (1:1 sulfonyl chloride:piperazine) reduces di-substituted byproducts to <5%.

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

MethodTotal YieldPurityCost Efficiency
Sequential (3-step)42%98%Moderate
One-Pot35%95%High

The sequential method remains preferred for large-scale synthesis due to higher purity, despite marginally lower cost efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the type of reaction and the reagents used.

Scientific Research Applications

Biological Applications

Research indicates that compounds similar to 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone exhibit diverse biological activities. Preliminary studies suggest potential applications in:

  • Anticancer therapies : Compounds containing benzothiadiazole derivatives have shown promise in targeting cancer cell proliferation.
  • Antimicrobial agents : The sulfonamide functionality may confer antibacterial properties.
  • Neuropharmacology : The piperazine structure is linked to antidepressant effects.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques employed in these studies include:

  • Molecular docking : To predict binding affinities with target proteins.
  • Enzyme inhibition assays : To evaluate efficacy against specific enzymes involved in disease pathways.

Case Studies

Several studies have highlighted the pharmacological potential of benzothiadiazole derivatives:

  • Anticancer Activity : A study demonstrated that benzothiadiazole derivatives inhibited tumor growth in vitro by targeting specific signaling pathways involved in cell proliferation (Kelarev et al., 2003).
  • Antimicrobial Properties : Research indicated that compounds with similar structures exhibited significant antibacterial activity against various pathogens, suggesting their utility in developing new antibiotics (Telvekar et al., 2012).
  • Neuropharmacological Effects : Investigations into piperazine derivatives revealed their potential as novel antidepressants, showing efficacy in animal models of depression (Saeed et al., 2010).

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Features

Key structural analogues and their differences are summarized below:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone (Target Compound) Piperazine 2,1,3-Benzothiadiazole sulfonyl; 2-bromophenyl methanone Not reported Not reported
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone Piperazine 2,1,3-Benzoxadiazole sulfonyl; biphenyl-4-yl methanone C23H20N4O4S 448.5
(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone Piperazine 4-Fluorophenyl; 2-bromophenyl methanone C17H16BrFN2O 363.224
4-(4-Aminophenyl)piperazin-1-ylmethanone Piperazine 4-Aminophenyl; furan-2-yl methanone C16H17N3O2 283.33

Key Observations :

  • Electron-Deficient Heterocycles : The target compound’s benzothiadiazole sulfonyl group distinguishes it from the benzoxadiazole analogue (benzoxadiazole replaces sulfur with oxygen), which may alter electronic properties and binding affinities in biological systems .
  • Halogen vs. Hydrogen Bonding : The 2-bromophenyl group in the target compound contrasts with the 4-fluorophenyl group in CAS 314053-93-4. Bromine’s larger atomic radius and polarizability may enhance halogen bonding compared to fluorine’s electronegativity .
  • Aromatic vs.

Physicochemical Properties

Comparative physicochemical data for select analogues:

Property Target Compound [4-(Benzoxadiazolyl)piperazinyl]biphenylmethanone (2-Bromophenyl)(4-fluorophenyl)methanone
Density (g/cm³) Not reported Not reported 1.5±0.1
Boiling Point (°C) Not reported Not reported 508.2±50.0
LogP Not reported Not reported 2.07
Molecular Weight (g/mol) Not reported 448.5 363.224

Key Observations :

  • The fluorophenyl analogue (CAS 314053-93-5) exhibits a lower molecular weight (363.224 vs. 448.5 for benzoxadiazole derivative) due to the absence of a sulfonyl group and biphenyl system .
  • Higher LogP (2.07) in the fluorophenyl compound suggests greater lipophilicity compared to the target compound’s benzothiadiazole sulfonyl group, which may reduce membrane permeability .

Biological Activity

The compound 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative data with similar compounds.

Structural Overview

The compound consists of three main components:

  • Benzothiadiazole moiety : Known for its electron-withdrawing properties, which can enhance the biological activity.
  • Piperazine ring : Often associated with improved pharmacokinetic properties and binding affinity to biological targets.
  • Bromophenyl group : This halogenated aromatic structure can influence the compound's lipophilicity and biological interactions.

The biological activity of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
  • Receptor Modulation : It can interact with cellular receptors, potentially triggering or inhibiting downstream signaling pathways.
  • Nucleic Acid Interaction : The structural features allow for potential interactions with DNA or RNA, influencing gene expression.

Biological Activity Data

The following table summarizes the biological activities reported for 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone compared to similar compounds.

Compound NameAntibacterial ActivityAntioxidant ActivityIC50 (µM)Reference
4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanoneModerateLow15
Similar Compound AHighModerate10
Similar Compound BLowHigh20

Case Studies

Several studies have investigated the biological activity of compounds related to 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone:

  • Antibacterial Studies : A study conducted on a series of benzothiadiazole derivatives showed that compounds with similar structures exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The tested compound demonstrated moderate inhibition at concentrations around 15 µM .
  • Antioxidant Activity Assessment : Research indicated that while the compound displayed low antioxidant activity compared to other derivatives, modifications in the functional groups could enhance this property. The antioxidant capacity was measured using DPPH assays .
  • Cytotoxicity Evaluation : In vitro studies revealed that the compound had cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The IC50 values were comparable to known anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the benzothiadiazole sulfonyl chloride is reacted with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonamide intermediate. Subsequent coupling with 2-bromobenzoyl chloride in dichloromethane at 0–5°C yields the final product. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include the aromatic protons of the 2-bromophenyl group (δ 7.3–7.8 ppm) and the piperazine ring protons (δ 3.1–3.5 ppm) .
  • HPLC : Use a C18 column with UV detection (254 nm) to confirm purity. Retention times should match standards (e.g., 13–15 minutes under isocratic conditions) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular formula.

Q. How is crystallographic data obtained and refined for structural validation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data collection at 100 K reduces thermal motion artifacts. Refinement via SHELXL or OLEX2 software resolves bond lengths/angles and validates the sulfonyl-piperazine geometry. Monoclinic crystal systems (e.g., space group P2₁/c) are common for similar piperazine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side-product formation during sulfonylation?

  • Methodological Answer :

  • Temperature Control : Maintain ≤5°C during sulfonyl chloride addition to prevent hydrolysis.
  • Solvent Selection : Use anhydrous DMF or THF to stabilize reactive intermediates.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.
  • In-Situ Monitoring : Employ TLC or FTIR to track sulfonamide formation and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve overlapping peaks by analyzing chemical shift changes at elevated temperatures (e.g., 50°C in DMSO-d₆).
  • 2D Techniques (COSY, HSQC) : Assign ambiguous protons/carbons through correlation spectroscopy.
  • Computational Prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian 16) to validate assignments .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with Cl/F substituents at the 2-bromophenyl position. Test in vitro bioactivity (e.g., enzyme inhibition assays).
  • Docking Simulations : Use AutoDock Vina to model interactions with target receptors (e.g., kinase domains). Bromine’s van der Waals radius may enhance binding affinity compared to smaller halogens .
  • Table : Comparative IC₅₀ Values for Halogen Derivatives
SubstituentIC₅₀ (μM)Target Receptor
Br (parent)0.45Kinase X
Cl1.20Kinase X
F2.80Kinase X
Data adapted from studies on analogous compounds .

Q. Can computational methods predict viable reaction pathways for synthesizing derivatives?

  • Methodological Answer :

  • Artificial Force Induced Reaction (AFIR) : This method maps potential energy surfaces to identify low-barrier pathways for sulfonamide formation.
  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in benzothiadiazole functionalization .

Key Considerations for Experimental Design

  • Contradiction Analysis : When crystallographic data conflicts with NMR/IR, cross-validate using elemental analysis (C, H, N % within ±0.3% of theoretical values) .
  • Batch Reproducibility : Implement quality control via LC-MS for each synthesis batch to ensure consistency in biological assays .

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